2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzo[cd]indol-2(1H)-ones, which are known for their biological activities, particularly as inhibitors of bromodomain and extra-terminal (BET) proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[cd]indol-2(1H)-one core: This can be achieved through cyclization reactions involving appropriate indole derivatives.
Introduction of the thiazol-2-ylsulfamoyl group: This step often involves sulfonation reactions followed by coupling with thiazole derivatives.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in gene regulation.
Medicine: It has potential therapeutic applications as a BET inhibitor, which could be useful in treating cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with BET proteins. These proteins recognize acetylated lysine residues on histones, playing a crucial role in gene regulation. By inhibiting BET proteins, the compound can modulate the expression of genes involved in cancer and inflammation pathways. Specifically, it affects the BRD4/NF-κB/NLRP3 signaling pathways, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-ones: These compounds share the core structure and exhibit similar biological activities.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: Another class of BET inhibitors with comparable selectivity and efficacy.
Uniqueness
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide stands out due to its high selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) in BET proteins. This selectivity enhances its therapeutic potential by minimizing off-target effects and improving efficacy .
Properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S2/c27-19(13-26-18-6-2-4-14-3-1-5-17(20(14)18)21(26)28)24-15-7-9-16(10-8-15)32(29,30)25-22-23-11-12-31-22/h1-12H,13H2,(H,23,25)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLSXKXNPVYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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